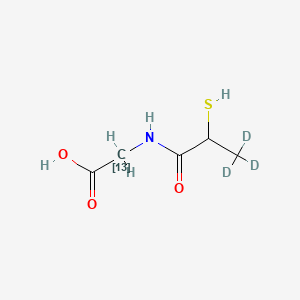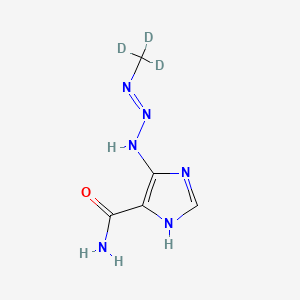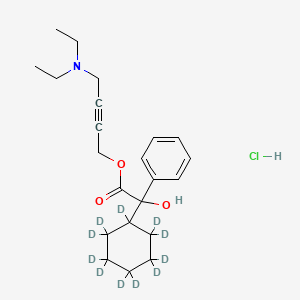
Desethyldesisopropyl Atrazine-13C3
説明
Desethyldesisopropyl Atrazine-13C3 is a stable isotope-labelled metabolite of Atrazine . It is used as a reference material in food and beverage testing .
Molecular Structure Analysis
The molecular formula of this compound is C3H4ClN5 . The IUPAC name is 6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine . The InChI string is InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1 .科学的研究の応用
Degradation in Environmental Settings
Desethyldesisopropyl Atrazine-13C3, as a metabolite of atrazine, is involved in various degradation processes in environmental settings. Studies have shown that chlorotriazine herbicides like atrazine undergo significant degradation through advanced oxidation processes. The degradation products, including desethyldesisopropyl atrazine, demonstrate varying reactivity with sulfate radicals, indicating the role of different functional groups in these compounds' degradation rates. This understanding is crucial for assessing the environmental impact and persistence of such herbicides (Lutze et al., 2015).
Analytical Detection and Monitoring
The identification and monitoring of atrazine and its degradation products, including desethyldesisopropyl atrazine, are essential for environmental analysis. Techniques such as molecularly imprinted polymers have been applied for the selective sample treatment and detection of these compounds in soil, with the aim of monitoring their presence and concentration levels. This is vital for understanding the distribution and potential impact of atrazine and its metabolites in agricultural settings (Amalric et al., 2008).
Environmental Contamination Assessment
Research has also focused on understanding the extent of environmental contamination by atrazine and its metabolites. For instance, studies using polar organic chemical integrative samplers have revealed gradients in atrazine contamination across watersheds, with the metabolite desisopropyl atrazine used as a performance reference compound. This approach aids in evaluating spatial and temporal differences in contamination and helps in formulating environmental protection strategies (Dalton et al., 2014).
Isotope Analysis for Degradation Characterization
Isotope analysis, involving (13)C/(12)C and (15)N/(14)N ratios, has been employed to characterize the degradation of atrazine and its metabolites, including desethylatrazine. This method offers insights into the transformation processes of these compounds, providing valuable data for environmental degradation studies and potential remediation approaches (Meyer & Elsner, 2013).
Water Treatment and Purification
Studies on the degradation kinetics and mechanisms of atrazine metabolites like desethyl-atrazine and desisopropyl-atrazine in water have been conducted to understand their behavior in advanced oxidation processes. This research is critical for developing effective water treatment and purification technologies, especially for removing contaminants from drinking water sources (Khan et al., 2017).
作用機序
Target of Action
Desethyldesisopropyl Atrazine-13C3, also known as Desethyl-desisopropyl Atrazine-13C3, is a labeled metabolite of Atrazine . Atrazine and its metabolites, including this compound, primarily target photosynthetic organisms, acting as herbicides . They inhibit photosynthesis by binding to the plastoquinone-binding protein in photosystem II, disrupting electron transport .
Mode of Action
The compound interacts with its targets by binding to the plastoquinone-binding protein in photosystem II. This binding disrupts the normal electron transport chain in the photosynthetic process, leading to the inability of the plant to produce necessary energy for survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic pathway in plants. By inhibiting photosystem II, the compound disrupts the light-dependent reactions of photosynthesis. This disruption prevents the conversion of light energy into chemical energy, thereby inhibiting the plant’s ability to synthesize necessary compounds for growth and survival .
Pharmacokinetics
Atrazine is known to be absorbed through the roots and leaves of plants and distributed throughout the plant’s system
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis. This inhibition leads to energy deprivation in the plant cells, causing stunted growth, chlorosis (yellowing of leaves), and eventually plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and plant species can affect the compound’s absorption, distribution, and degradation . For example, in environments with heavy rainfall, the compound may be washed away before it can be absorbed by the plant. Similarly, in cold temperatures, the metabolic activity of the plant (and therefore the compound’s effectiveness) may be reduced .
特性
IUPAC Name |
6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFVNNKYKYZTJU-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661888 | |
| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216850-33-7 | |
| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216850-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)

